molecular formula C16H12F3N3O2 B13970490 3-Phenyl-1-(4-pyridylcarbonyl)-5-(trifluoromethyl)-2-pyrazoline-5-ol

3-Phenyl-1-(4-pyridylcarbonyl)-5-(trifluoromethyl)-2-pyrazoline-5-ol

Cat. No.: B13970490
M. Wt: 335.28 g/mol
InChI Key: VZYZZSKFUMNZLJ-UHFFFAOYSA-N
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Description

[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic reagents such as amines or thiols are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    [4,5-Dihydro-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.

    [4,5-Dihydro-5-hydroxy-3-phenyl-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the trifluoromethyl group, which may influence its stability and interaction with biological targets.

Uniqueness

The presence of both the trifluoromethyl group and the hydroxyl group in [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)15(24)10-13(11-4-2-1-3-5-11)21-22(15)14(23)12-6-8-20-9-7-12/h1-9,24H,10H2

InChI Key

VZYZZSKFUMNZLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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